2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazoline ring system fused with a dihydroquinazolinone moiety and substituted with a 3,4-dimethoxyphenyl group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired quinazolinone compound. Common catalysts used in this reaction include polyphosphoric acid and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the quinazoline ring .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
2-(3,4-dimethoxyphenyl)ethanamine: A related compound with a simpler structure and different applications.
Uniqueness
2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern and the presence of both quinazoline and dihydroquinazolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-13-8-7-10(9-14(13)21-2)15-17-12-6-4-3-5-11(12)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIVOOSZLQIMSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.